molecular formula C17H25ClN2O2S2 B2594392 1-(3-Chloro-2-methylphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane CAS No. 2309187-53-7

1-(3-Chloro-2-methylphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane

Cat. No. B2594392
CAS RN: 2309187-53-7
M. Wt: 388.97
InChI Key: UWRNXKGYQZPKGW-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that it can inhibit the production of inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Chloro-2-methylphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in lab experiments is its potential as a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving 1-(3-Chloro-2-methylphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane. One of the most promising areas of research is the development of new anti-cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in other fields of scientific research, such as anti-inflammatory and neuroprotective agents.
In conclusion, 1-(3-Chloro-2-methylphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is a compound that has shown significant potential in various fields of scientific research. Its complex synthesis method and potential as a versatile tool for studying biological processes make it a promising candidate for future research.

Synthesis Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with thian-4-amine, followed by the addition of sodium hydride and 1,4-dibromobutane. The resulting mixture is then purified through column chromatography to obtain the final product.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has shown potential applications in various fields of scientific research. One of the most prominent applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2S2/c1-14-16(18)4-2-5-17(14)24(21,22)20-9-3-8-19(10-11-20)15-6-12-23-13-7-15/h2,4-5,15H,3,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRNXKGYQZPKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylbenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane

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